molecular formula C15H18 B12647666 6-(tert-Butyl)-1-methylnaphthalene CAS No. 84029-98-1

6-(tert-Butyl)-1-methylnaphthalene

Cat. No.: B12647666
CAS No.: 84029-98-1
M. Wt: 198.30 g/mol
InChI Key: UJCRBWGNDBJACW-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-1-methylnaphthalene is an organic compound belonging to the class of naphthalenes It features a naphthalene ring substituted with a tert-butyl group at the 6th position and a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-1-methylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. This process can convert the naphthalene ring into a more saturated form.

    Substitution: Electrophilic substitution reactions are common for naphthalene derivatives. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Saturated naphthalene derivatives.

    Substitution: Nitro-naphthalenes.

Scientific Research Applications

6-(tert-Butyl)-1-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.

    Medicine: While not widely used in medicine, derivatives of naphthalene compounds are being investigated for their pharmacological properties.

    Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-1-methylnaphthalene depends on the specific reactions it undergoes. In oxidation reactions, the tert-butyl group can stabilize the intermediate radicals, facilitating the formation of oxidized products. In substitution reactions, the electron-donating effects of the tert-butyl and methyl groups can influence the reactivity of the naphthalene ring, directing electrophilic attacks to specific positions.

Comparison with Similar Compounds

Uniqueness: 6-(tert-Butyl)-1-methylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring. The presence of both tert-butyl and methyl groups imparts distinct chemical properties, making it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

84029-98-1

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

6-tert-butyl-1-methylnaphthalene

InChI

InChI=1S/C15H18/c1-11-6-5-7-12-10-13(15(2,3)4)8-9-14(11)12/h5-10H,1-4H3

InChI Key

UJCRBWGNDBJACW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)C(C)(C)C

Origin of Product

United States

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